2,2-Dimethyl-3-phenylpropanenitrile
Overview
Description
2,2-Dimethyl-3-phenylpropanenitrile is an organic compound with the molecular formula C11H13N. It is a nitrile derivative characterized by a phenyl group attached to a propanenitrile backbone with two methyl groups at the second carbon position. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethyl-3-phenylpropanenitrile can be synthesized through several methods. One common approach involves the reaction of potassium 2-cyano-2-methylpropanoate with benzyl chloride . The reaction typically requires a solvent such as dimethylformamide (DMF) and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-phenylpropanenitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of different functionalized derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Primary amines.
Substitution: Various substituted nitriles or amides.
Scientific Research Applications
2,2-Dimethyl-3-phenylpropanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-phenylpropanenitrile depends on the specific reactions it undergoes. In polymerization reactions, for example, it acts as a mediator or initiator in nitroxide-mediated polymerization (NMP) processes. The compound’s structure allows it to stabilize radical intermediates, facilitating controlled polymerization .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyl-3-phenylpropanamide
- 3-Hydroxy-2,2-dimethyl-3-phenylpropanoate
- 2,3-Dimethylphenylformamide
- 3-(2-Chlorophenyl)-2-phenylpropanenitrile
Uniqueness
2,2-Dimethyl-3-phenylpropanenitrile is unique due to its specific nitrile functional group and the presence of two methyl groups at the second carbon position. This structural configuration imparts distinct reactivity and stability, making it valuable in controlled polymerization processes and as an intermediate in organic synthesis .
Properties
IUPAC Name |
2,2-dimethyl-3-phenylpropanenitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-11(2,9-12)8-10-6-4-3-5-7-10/h3-7H,8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYAZXRQVMSVZQX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=CC=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473033 | |
Record name | 2,2-dimethyl-3-phenylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35863-45-7 | |
Record name | 2,2-dimethyl-3-phenylpropanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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